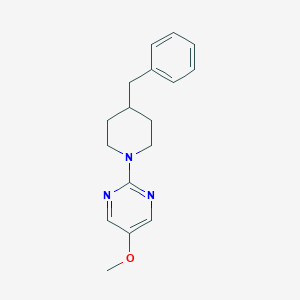

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzylpiperidine is a type of organic compound that is often used in scientific research . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . Pyrimidine is a basic aromatic ring structure found in many synthetic and naturally occurring compounds .

Molecular Structure Analysis

The molecular structure of benzylpiperidine consists of a benzyl group attached to a piperidine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

Benzylpiperidine is known to act as a monoamine releasing agent . Pyrimidines participate in a wide range of chemical reactions, including acting as a base in nucleophilic substitutions .科学研究应用

Role in Drug Designing

Piperidines, including 4-benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

The compound plays a crucial role in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The pharmacological applications of synthetic and natural piperidines, including 4-benzylpiperidine, have been extensively studied . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .

Alzheimer’s Disease Management

The compound has shown potential in the management of Alzheimer’s disease associated pathogenesis . It has been found to prevent β-sheet aggregation and fibril formation, which are key mechanisms in Alzheimer’s disease .

Neuroprotection

The compound has demonstrated neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Monoamine Releasing Agent

4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

作用机制

Target of Action

It’s worth noting that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

One of the piperidine derivatives was found to develop a stable hydrophobic interaction with the ikkb catalytic pocket

Biochemical Pathways

Piperidine derivatives are known to interact with various proteins and ion channels , which suggests that they might modulate multiple signaling pathways.

Result of Action

One of the piperidine derivatives was found to possess better ikkb inhibitory properties than the reference drug

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions might also influence the action of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.

属性

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-21-16-12-18-17(19-13-16)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLABDJMBMSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)

![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6445718.png)

![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6445722.png)

![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine](/img/structure/B6445729.png)

![N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445731.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)

![2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445733.png)

![4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445743.png)

![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)

![4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445794.png)

![4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445801.png)